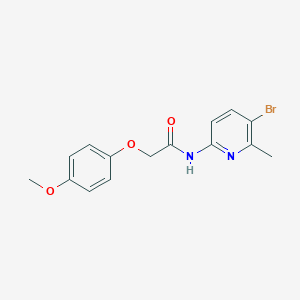![molecular formula C22H26ClN3O3 B250784 N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B250784.png)
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide, also known as ML167, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of small molecule inhibitors that target the enzyme phosphodiesterase-4 (PDE4), which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).
Wirkmechanismus
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide acts as a selective inhibitor of PDE4, which regulates the intracellular levels of cAMP. By inhibiting PDE4, this compound increases the levels of cAMP, which in turn activates protein kinase A (PKA) and leads to downstream signaling events that regulate inflammation and neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of pro-inflammatory cytokine production, improvement of cognitive function, and regulation of synaptic plasticity. It has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide has several advantages for lab experiments, including its high selectivity for PDE4, its ability to cross the blood-brain barrier, and its low toxicity. However, its limitations include its relatively low potency compared to other PDE4 inhibitors and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide, including the development of more potent and selective PDE4 inhibitors, the investigation of its potential therapeutic applications in other diseases, such as cancer and cardiovascular disease, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of novel drug delivery systems for this compound could enhance its therapeutic efficacy and reduce its potential side effects.
Synthesemethoden
The synthesis of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide involves several steps, including the reaction of 3-chloro-4-nitroaniline with 4-propanoylpiperazine, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 2-methoxy-3-methylbenzoic acid to form this compound. The final product is obtained after purification and characterization by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of inflammation and neurodegenerative diseases. In preclinical studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Eigenschaften
Molekularformel |
C22H26ClN3O3 |
|---|---|
Molekulargewicht |
415.9 g/mol |
IUPAC-Name |
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C22H26ClN3O3/c1-4-20(27)26-12-10-25(11-13-26)19-9-8-16(14-18(19)23)24-22(28)17-7-5-6-15(2)21(17)29-3/h5-9,14H,4,10-13H2,1-3H3,(H,24,28) |
InChI-Schlüssel |
NMAWLHSOPRFPQT-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)C)OC)Cl |
Kanonische SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3OC)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250704.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B250705.png)
![2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250707.png)
![5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250708.png)
![2-chloro-5-iodo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250709.png)
![5-bromo-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250710.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)





